Cas no 28610-31-3 (Desmethyl Icaritin)

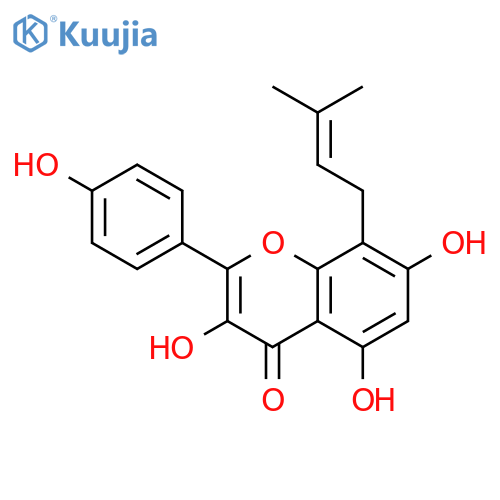

Desmethyl Icaritin structure

商品名:Desmethyl Icaritin

Desmethyl Icaritin 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-

- Desmethyl Icaritin

- 8-Prenylkaempferol

- 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

- 4'-Desmethylicaritin

- De-O-methylanhydroicaritin

- desmethylanhydroicaritin

- Noranhydroicaritin

- 8-C-Prenylkaempferol

- [ "" ]

- Desmethylicaritin

- 0V5XK67Y0S

- 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one

- 4'-Desmethylicaritin; 8-C-Prenylkaempferol; 8-Prenylkaempferol; De-O-methylanhydroicaritin; Desmethylanhydroicaritin; Desmethylicaritin

- Noranhydroicartin

- FT-0666133

- AKOS025288161

- W-202198

- DTXSID70415743

- J94.449A

- Q27237292

- 1ST156997

- A937200

- LMPK12111981

- 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

- 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-

- 8-Prenylkaempferol (Desmethyl Icaritin)

- FS-7687

- 3,4',5,7-Tetrahydroxy-8-(3-methyl-2-butenyl)flavone

- 28610-31-3

- UNII-0V5XK67Y0S

- B0005-260423

- SCHEMBL4223551

- CHEMBL192159

- 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one

- DA-60612

-

- インチ: 1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3

- InChIKey: NADCVNHITZNGJU-UHFFFAOYSA-N

- ほほえんだ: O1C(C2C([H])=C([H])C(=C([H])C=2[H])O[H])=C(C(C2=C(C([H])=C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C12)O[H])O[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 354.11000

- どういたいしつりょう: 354.11033829 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 597

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107

- 疎水性パラメータ計算基準値(XlogP): 4.4

- ぶんしりょう: 354.4

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.444±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 226 ºC

- ふってん: 605.7±55.0 °C at 760 mmHg

- フラッシュポイント: 219.2±25.0 °C

- ようかいど: Acetone (Slightly), Methanol (Slightly)

- PSA: 111.13000

- LogP: 3.79110

- じょうきあつ: 0.0±1.8 mmHg at 25°C

Desmethyl Icaritin セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Desmethyl Icaritin 税関データ

- 税関コード:2914501900

- 税関データ:

中国税関コード:

2914501900概要:

2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Desmethyl Icaritin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D291760-10mg |

Desmethyl Icaritin |

28610-31-3 | 10mg |

$ 1355.00 | 2023-09-08 | ||

| TRC | D291760-1mg |

Desmethyl Icaritin |

28610-31-3 | 1mg |

$ 170.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207541A-2 mg |

Desmethyl Icaritin, |

28610-31-3 | 2mg |

¥4,310.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207541-1 mg |

Desmethyl Icaritin, |

28610-31-3 | 1mg |

¥2,708.00 | 2023-07-10 | ||

| Aaron | AR002WJX-1mg |

4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)- |

28610-31-3 | 1mg |

$382.00 | 2023-12-14 | ||

| 1PlusChem | 1P002WBL-1mg |

4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)- |

28610-31-3 | 1mg |

$235.00 | 2024-05-07 | ||

| A2B Chem LLC | AB34401-1mg |

8-Prenylkaempferol |

28610-31-3 | 1mg |

$260.00 | 2024-04-20 | ||

| TRC | D291760-5mg |

Desmethyl Icaritin |

28610-31-3 | 5mg |

$775.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207541A-2mg |

Desmethyl Icaritin, |

28610-31-3 | 2mg |

¥4310.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207541-1mg |

Desmethyl Icaritin, |

28610-31-3 | 1mg |

¥2708.00 | 2023-09-05 |

Desmethyl Icaritin 関連文献

-

Jeffrey B. Harborne,Christine A. Williams Nat. Prod. Rep. 2001 18 310

-

Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555

-

Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626

-

Xing Yan Liu,Meng Lin Fan,Huai You Wang,Bo yang Yu,Ji Hua Liu Food Funct. 2017 8 2193

-

Zhen Hua Li,Deepa Alex,Shiu On Siu,Ivan Keung Chu,Joerg Renn,Christoph Winkler,Shaoke Lou,Stephen Kwok-Wing Tsui,Hai Yu Zhao,Wendy Ru Yan,Gail B. Mahady,Guo Hui Li,Yiu Wa Kwan,Yi Tao Wang,Simon Ming-Yuen Lee Mol. BioSyst. 2011 7 2128

推奨される供給者

Amadis Chemical Company Limited

(CAS:28610-31-3)Desmethyl Icaritin

清らかである:99%

はかる:5mg

価格 ($):721.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:28610-31-3)8-Prenylkaempferol

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ